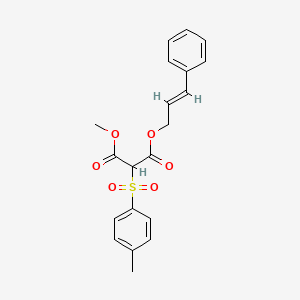

trans-Cinnamyl methyl 2-tosylmalonate

Description

trans-Cinnamyl methyl 2-tosylmalonate is a specialized malonate ester derivative featuring a cinnamyl group (a benzene ring conjugated to an allyl chain) and a tosyl (p-toluenesulfonyl) substituent. This compound is primarily utilized in synthetic organic chemistry, particularly in Claisen-Ireland rearrangements, where it undergoes decarboxylative transformations. Kinetic studies reveal that substrates with electron-rich aryl groups, such as the cinnamyl moiety, exhibit significant rate enhancement during these rearrangements due to stabilization of the dipolar transition state . Additionally, its regioselectivity in rearrangement-decarboxylation sequences under BSA/KOAc conditions makes it valuable for synthesizing complex carboxylic acid derivatives .

The compound also participates in catalytic allylic alkylation reactions. For example, Pd(II) allyl complexes catalyze reactions between cinnamyl acetate and sodium diethyl-2-methylmalonate, yielding products like the linear trans-(E) alkylation product (4), branched product (5), and 1-cinnamyl-3-ethyl-2-methylmalonate (6) . These reactions highlight its versatility in generating structurally diverse intermediates.

Properties

Molecular Formula |

C20H20O6S |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

1-O-methyl 3-O-[(E)-3-phenylprop-2-enyl] 2-(4-methylphenyl)sulfonylpropanedioate |

InChI |

InChI=1S/C20H20O6S/c1-15-10-12-17(13-11-15)27(23,24)18(19(21)25-2)20(22)26-14-6-9-16-7-4-3-5-8-16/h3-13,18H,14H2,1-2H3/b9-6+ |

InChI Key |

IOZRSGUDLCETGJ-RMKNXTFCSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)OC)C(=O)OC/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)OC)C(=O)OCC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

a. Diethyl 2-Methylmalonate

- Structure : Lacks the cinnamyl and tosyl groups; instead, it has ethyl esters and a methyl substituent.

- Reactivity : Used in Pd-catalyzed allylic alkylation but produces different product distributions. For example, with cinnamyl acetate, it predominantly forms linear trans-(E) products (72–92%) and minimal branched products (0–5%) under similar conditions .

- Key Difference : The absence of electron-rich aryl groups reduces stabilization of transition states, leading to slower reaction rates compared to trans-cinnamyl methyl 2-tosylmalonate .

b. Dimethyl 2-(2,4,6-Trimethoxybenzyl)malonate

- Structure : Contains a trimethoxybenzyl group instead of cinnamyl and tosyl substituents.

- Synthesis: Prepared via electrooxidation in methanol, contrasting with the Claisen rearrangement pathway used for this compound .

- Application : Primarily serves as an intermediate for halomalonates, lacking the bioactivity observed in cinnamyl derivatives .

c. trans-Cinnamyl Esters of Podophyllotoxin

- Structure : Features a cinnamyl group esterified to podophyllotoxin (a lignan derivative).

Substituent Effects on Reactivity and Selectivity

The cinnamyl group in this compound plays a dual role:

Electron-Donating Effects : Stabilizes dipolar transition states during Claisen rearrangements, accelerating reaction rates .

Steric and Electronic Guidance : Directs regioselectivity in allylic alkylation. For instance, bulkier substituents on malonate esters reduce branched product formation, as seen in diethyl 2-methylmalonate .

Comparative Reaction Data :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.